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Compound of Interest

Compound Name: Me-Tet-PEG8-Maleimide

Cat. No.: B15137576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG8-Maleimide (Me-Tet-
PEG8-Maleimide), a heterobifunctional crosslinker designed for advanced bioconjugation

applications. It details the linker's core properties, reaction mechanisms, and provides practical

experimental protocols for its use in creating well-defined bioconjugates, such as antibody-drug

conjugates (ADCs).

Introduction to Me-Tet-PEG8-Maleimide
Me-Tet-PEG8-Maleimide is a versatile tool in the field of bioconjugation, combining two highly

specific and efficient reactive moieties bridged by a polyethylene glycol (PEG) spacer.[1] This

trifecta of components—a methyltetrazine group, an eight-unit PEG chain, and a maleimide

group—offers a powerful solution for the site-specific labeling and conjugation of biomolecules.

[1]

The methyltetrazine group facilitates rapid and selective bioorthogonal "click" chemistry

reactions with strained alkenes like trans-cyclooctene (TCO).[1] This reaction, known as the

inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and proceeds

efficiently in aqueous environments, even at low concentrations, without the need for a catalyst.

[2][3]

The maleimide group provides a means for covalent attachment to biomolecules through a

Michael addition reaction with free thiol (sulfhydryl) groups, which are commonly found in the
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cysteine residues of proteins and peptides.[1]

The PEG8 spacer enhances the solubility of the linker in aqueous buffers, reduces steric

hindrance between the conjugated molecules, and can improve the pharmacokinetic properties

of the final bioconjugate.[1]

These features make Me-Tet-PEG8-Maleimide an ideal candidate for applications in drug

delivery systems, the development of therapeutic conjugates, and the creation of functional

molecular probes for imaging.[1]

Core Properties and Specifications
Below is a summary of the key physical and chemical properties of Me-Tet-PEG8-Maleimide.

Property Value Reference

Chemical Formula C36H53N7O12 [4][5]

Molecular Weight (MW) 775.86 g/mol [4][5]

Purity > 95% [4][5]

CAS Number 2143968-05-0 [4][5]

Storage Conditions
-20°C, protect from light and

moisture
[1]

Reaction Mechanisms and Kinetics
Successful application of Me-Tet-PEG8-Maleimide hinges on understanding the kinetics and

mechanisms of its two distinct reactive functionalities.

Methyltetrazine-TCO IEDDA Reaction
The reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) derivative is a

cornerstone of bioorthogonal chemistry. This ligation is characterized by its exceptionally fast

reaction rates and high specificity, proceeding without interference from other functional groups

present in biological systems.[3] The reaction is an irreversible process that results in the
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formation of a stable dihydropyridazine bond and the release of nitrogen gas as the sole

byproduct.[3]

The kinetics of this reaction are typically described by second-order rate laws. While specific

data for Me-Tet-PEG8-Maleimide is not readily available, the reaction rates for methyltetrazine

derivatives with TCO are generally in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3]

Factors Influencing Tetrazine-TCO Reaction Rate:

Tetrazine Substitution: Methyl-substituted tetrazines, such as the one in Me-Tet-PEG8-
Maleimide, offer a balance of high stability in aqueous media and rapid reaction kinetics

(approximately 1000 M⁻¹s⁻¹).[2] Hydrogen-substituted tetrazines can exhibit even faster

kinetics but have lower stability.[2]

TCO Isomer: The axial isomer of TCO generally reacts faster than the equatorial isomer.

Reactants
Second-Order Rate
Constant (k)

Reference

Methyltetrazine and TCO

derivatives
~1000 M⁻¹s⁻¹ to 1x10⁶ M⁻¹s⁻¹ [2][3]

Maleimide-Thiol Michael Addition
The maleimide group reacts with thiol groups (e.g., from cysteine residues in proteins) via a

Michael addition to form a stable thioether bond. This reaction is highly selective for thiols

within a pH range of 6.5 to 7.5.

Factors Influencing Maleimide-Thiol Reaction:

pH: The reaction rate is dependent on the pH of the buffer, as it influences the concentration

of the more nucleophilic thiolate anion. The optimal pH is typically between 7.0 and 7.5.

Thiol pKa: The pKa of the specific thiol group will affect its reactivity at a given pH.

Temperature and Concentration: As with most chemical reactions, higher concentrations of

reactants and elevated temperatures (within the limits of biomolecule stability) will increase
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the reaction rate.

Stability of the Maleimide-Thiol Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael

reaction, particularly in the presence of other thiols like glutathione in the cellular environment.

This can lead to the exchange of the conjugate and potential loss of the payload.

One strategy to mitigate this is the hydrolysis of the succinimide ring in the thioether adduct,

which forms a stable, ring-opened succinamic acid that is resistant to the retro-Michael

reaction.[6] The rate of this hydrolysis is influenced by the N-substituent on the original

maleimide. For N-alkyl maleimide conjugates, this hydrolysis can be slow, with half-lives of over

a week.[6] However, electron-withdrawing groups on the N-substituent can significantly

accelerate this stabilizing hydrolysis.[6][7]

N-Substituted Maleimide
Conjugate

Hydrolysis Half-life (t₁/₂) at
pH 7.4, 37°C

Reference

N-alkyl succinimidyl thioethers ~250 - 300 hours [6]

N-aminoethyl succinimidyl

thioether
~0.4 hours [6]

Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process using Me-Tet-
PEG8-Maleimide. Optimization will be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation to a Protein
This protocol describes the conjugation of the maleimide moiety of Me-Tet-PEG8-Maleimide to

a thiol-containing protein.

Materials:

Thiol-containing protein (e.g., antibody, protein with engineered cysteine)

Me-Tet-PEG8-Maleimide
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Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., Tris,

HEPES) at pH 7.0-7.5, degassed.

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction

is needed.

Anhydrous DMSO or DMF for dissolving the linker.

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

Protein Preparation:

Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary.

Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60

minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Remove excess TCEP using a desalting column or dialysis against the degassed

conjugation buffer.

Linker Preparation:

Prepare a stock solution of Me-Tet-PEG8-Maleimide (e.g., 10 mM) in anhydrous DMSO

or DMF immediately before use.

Conjugation Reaction:

Add a 10-20 fold molar excess of the Me-Tet-PEG8-Maleimide solution to the protein

solution with gentle mixing.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C,

protected from light.

Purification:
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Remove excess, unreacted linker and byproducts by SEC or dialysis. The first peak to

elute during SEC will be the protein conjugate.

Characterization:

Confirm conjugation and determine the degree of labeling using techniques such as UV-

Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.

Protocol 2: Tetrazine-TCO Click Reaction
This protocol describes the conjugation of the tetrazine-functionalized protein from Protocol 1

with a TCO-modified molecule.

Materials:

Tetrazine-functionalized protein (from Protocol 1)

TCO-modified molecule (e.g., TCO-drug, TCO-fluorophore)

Reaction Buffer: PBS, pH 7.4

Procedure:

Reactant Preparation:

Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, then dilute in

reaction buffer).

Click Reaction:

Mix the tetrazine-functionalized protein and the TCO-modified molecule in the reaction

buffer. A 1:1 to 1:1.5 molar ratio of tetrazine to TCO is a good starting point.

The reaction is typically rapid and can be complete within 1-2 hours at room temperature.

The progress can be monitored by the disappearance of the tetrazine's characteristic

absorbance at ~520 nm.

Purification:
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Purify the final conjugate using SEC or another appropriate chromatography method to

remove any unreacted TCO-molecule.

Characterization:

Analyze the final conjugate by MS, HPLC, and functional assays as required.

Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes

involved in using Me-Tet-PEG8-Maleimide.
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Step 1: Maleimide-Thiol Conjugation

Step 2: Tetrazine-TCO Ligation

Thiol-containing Protein
(e.g., Antibody)

Tetrazine-PEG8-Protein
Conjugate

 + Linker
(pH 7.0-7.5)

Me-Tet-PEG8-Maleimide

Final Bioconjugate
(e.g., ADC)

 + TCO-Molecule
(Bioorthogonal Click)

TCO-functionalized
Molecule (e.g., Drug)

Maleimide-Thiol Michael Addition Tetrazine-TCO IEDDA Reaction

Maleimide

Stable Thioether Bond

Protein-SH
(Thiol)

Tetrazine

Dihydropyridazine + N2

TCO

Thioether Adduct
(Potentially Reversible)

Retro-Michael Reaction
(Thiol Exchange) + Free Thiol (e.g., GSH)

Succinimide Ring Hydrolysis

 Aqueous Buffer (pH > 7)

Stable Ring-Opened Adduct
(Irreversible)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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